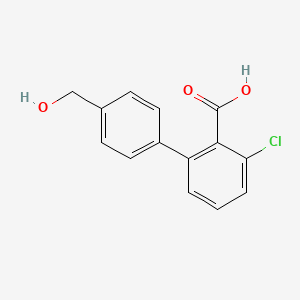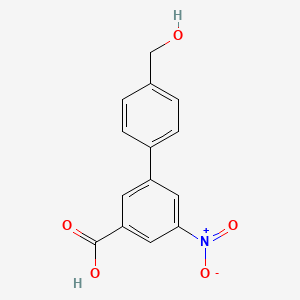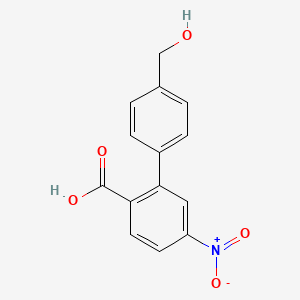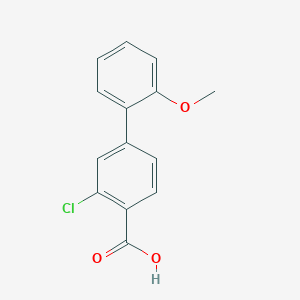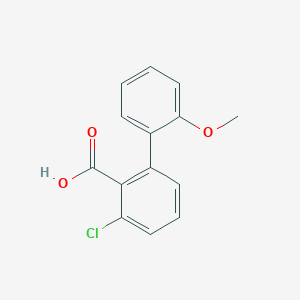
4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% (4-CMCB) is a synthetic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 309.5 g/mol and a melting point of 139-141°C. 4-CMCB is a chlorinated derivative of benzoic acid and has been studied for its potential applications in organic synthesis, biochemical research, and pharmaceuticals.
科学的研究の応用
4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the preparation of other compounds, and as a catalyst in the synthesis of a variety of pharmaceuticals. It has also been used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase. In addition, 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been used in the study of the mechanism of action of certain drugs, such as the anticonvulsant phenytoin.
作用機序
The mechanism of action of 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as acetylcholinesterase. In addition, 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been shown to have an effect on the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% are not yet well understood. However, studies have shown that the compound has an effect on the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. In addition, 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the enzyme acetylcholinesterase.
実験室実験の利点と制限
The advantages of using 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its high purity. In addition, the compound is relatively stable and has a wide range of applications in organic synthesis and biochemical research.
However, there are some limitations to using 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in laboratory experiments. The compound is not water-soluble and is not suitable for use in aqueous solutions. In addition, 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% is not very stable and can decompose if exposed to high temperatures or to light.
将来の方向性
Given the wide range of potential applications of 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95%, there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% and its effects on the activity of neurotransmitters in the brain. In addition, further research could be conducted to explore the potential applications of 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in organic synthesis and pharmaceuticals. Finally, research could be conducted to explore the potential toxicity of 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% and to develop methods for its safe handling and storage.
合成法
4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid, 2-methoxyphenol, and anhydrous sodium acetate. The reaction proceeds in two steps. In the first step, 4-chlorobenzoic acid and 2-methoxyphenol are reacted in an aqueous solution of sodium acetate to form the intermediate product, 4-chloro-2-methoxyphenyl benzoate. In the second step, this intermediate product is heated in anhydrous acetic acid to form 4-Chloro-2-(2-methoxyphenyl)benzoic acid, 95%.
特性
IUPAC Name |
4-chloro-2-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCFSODBRNYULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689139 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-31-3 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

